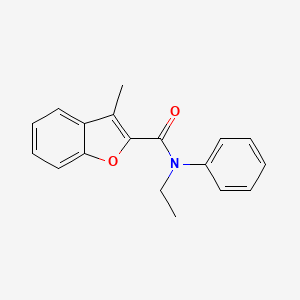METHANONE](/img/structure/B5560351.png)
[3-NITRO-5-(PIPERIDINOCARBONYL)PHENYL](PIPERIDINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent piperidine incorporation using automated reactors and continuous flow systems. These methods ensure high yield and purity while maintaining safety and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical applications .
Applications De Recherche Scientifique
3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various biological receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a valuable compound in drug discovery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
Piperidinones: Compounds with a similar piperidine ring but different functional groups.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness
3-NITRO-5-(PIPERIDINOCARBONYL)PHENYLMETHANONE is unique due to its specific combination of a nitro group and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
[3-nitro-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-17(19-7-3-1-4-8-19)14-11-15(13-16(12-14)21(24)25)18(23)20-9-5-2-6-10-20/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBAZQANLNPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)
![N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)
![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-](/img/structure/B5560316.png)
![Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![ETHYL 3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE](/img/structure/B5560337.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
